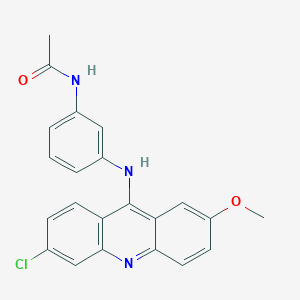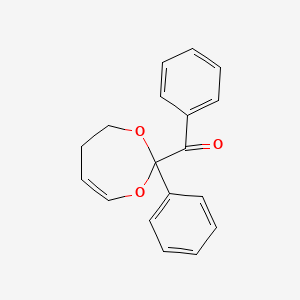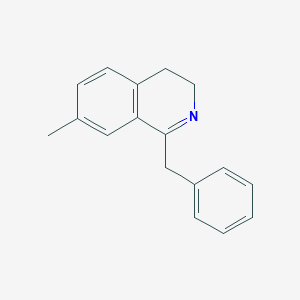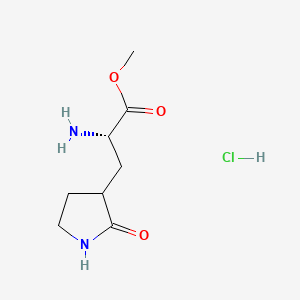
Methyl (2S)-2-amino-3-(2-oxopyrrolidin-3-yl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-amino-3-(2-oxopyrrolidin-3-yl)propanoate hydrochloride: is a chemical compound with a complex structure that includes an amino acid derivative and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S)-2-amino-3-(2-oxopyrrolidin-3-yl)propanoate hydrochloride typically involves the protection of the amino group, followed by the formation of the pyrrolidinone ring. One common method includes the use of tert-butoxycarbonyl (Boc) protection for the amino group, followed by cyclization to form the pyrrolidinone ring. The final step involves deprotection and conversion to the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .
Chemical Reactions Analysis
Types of Reactions: Methyl (2S)-2-amino-3-(2-oxopyrrolidin-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrrolidinone ring or the amino group.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various alkylated or acylated compounds .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, Methyl (2S)-2-amino-3-(2-oxopyrrolidin-3-yl)propanoate hydrochloride is studied for its potential effects on cellular processes. It may be used in studies involving enzyme inhibition or receptor binding.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its versatility makes it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-amino-3-(2-oxopyrrolidin-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
- Methyl (2S)-2-((tert-butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoate
- (2S)-Methyl 2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate
Comparison: Compared to similar compounds, Methyl (2S)-2-amino-3-(2-oxopyrrolidin-3-yl)propanoate hydrochloride stands out due to its specific structural features and reactivity. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications .
Properties
Molecular Formula |
C8H15ClN2O3 |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(2-oxopyrrolidin-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C8H14N2O3.ClH/c1-13-8(12)6(9)4-5-2-3-10-7(5)11;/h5-6H,2-4,9H2,1H3,(H,10,11);1H/t5?,6-;/m0./s1 |
InChI Key |
XFJBHQSJYHXLGJ-PQAGPIFVSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1CCNC1=O)N.Cl |
Canonical SMILES |
COC(=O)C(CC1CCNC1=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


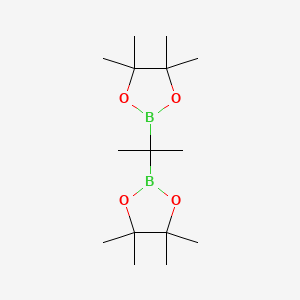
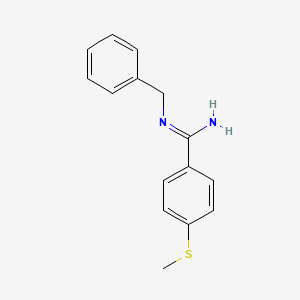

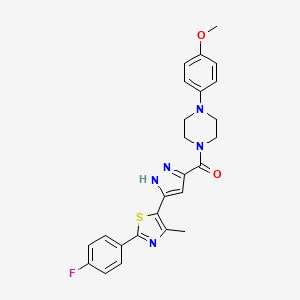
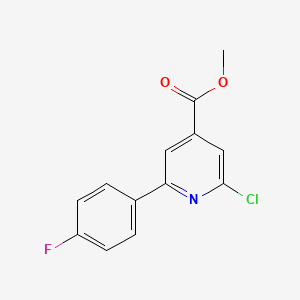
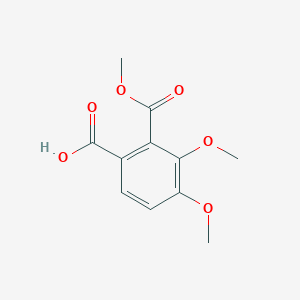
![2-(1-(Benzo[d][1,3]dioxol-5-yl)vinyl)phenol](/img/structure/B14126931.png)
![(2E)-2-[4-(dimethylamino)benzylidene]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B14126941.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B14126943.png)
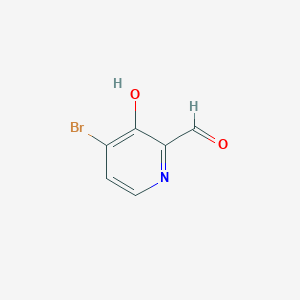
![5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14126954.png)
